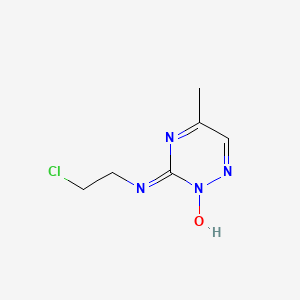![molecular formula C23H18O5 B14596659 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate CAS No. 61595-18-4](/img/structure/B14596659.png)
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate typically involves the reaction of naphthalene derivatives with phenylene diacetate under specific conditions. One common method involves the use of a linker mode approach under reflux conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature control and reaction times to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as microwave-assisted synthesis, which can offer advantages in terms of reaction speed and yield. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex aromatic compounds, while reduction reactions may produce simpler hydrocarbons. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in the study of biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals
Mécanisme D'action
The mechanism by which 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate include:
Naphthalene derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical properties.
Phenylene diacetate derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of structural features, which confer unique chemical and physical properties. These properties make it particularly valuable for certain applications in scientific research and industry .
Propriétés
Numéro CAS |
61595-18-4 |
|---|---|
Formule moléculaire |
C23H18O5 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
[3-acetyloxy-4-(3-naphthalen-1-ylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C23H18O5/c1-15(24)27-19-11-12-21(23(14-19)28-16(2)25)22(26)13-10-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3 |
Clé InChI |
LZSNQDVISIHUAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


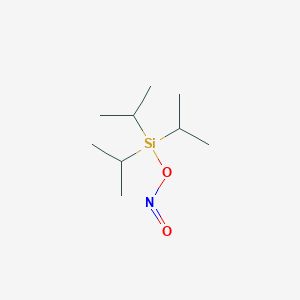
![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
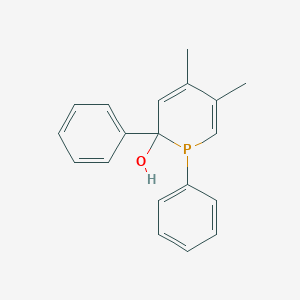
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
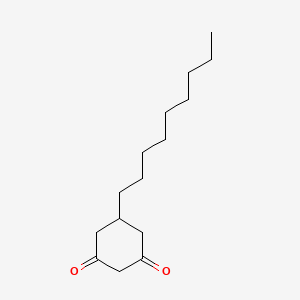
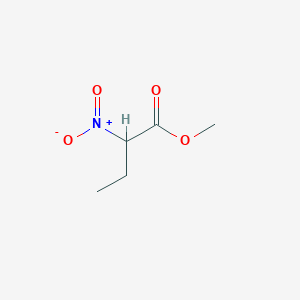
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
